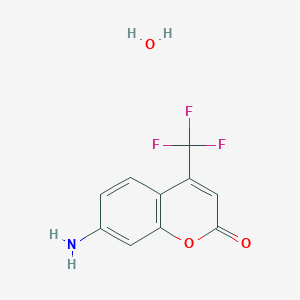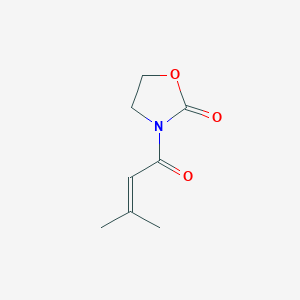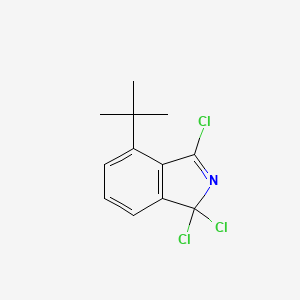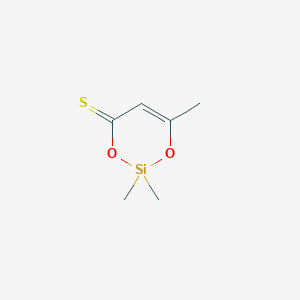![molecular formula C25H18N2O B14249512 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol CAS No. 313824-02-1](/img/structure/B14249512.png)
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is a complex organic compound that features a quinoline core substituted with a naphthalene moiety and an amino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene or quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Wirkmechanismus
The mechanism of action of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. The pathways involved often include signal transduction mechanisms that lead to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N’-(2-naphthalen-2-yl-quinolin-4-yl)-ethane-1,2-diamine: Similar in structure but with different functional groups.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the substitution pattern.
Quinolinyl-pyrazoles: Contain a quinoline moiety but are fused with a pyrazole ring.
Uniqueness
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is unique due to its combination of a naphthalene and quinoline moiety with an amino group attached to a phenol ring. This unique structure imparts specific photophysical and chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
313824-02-1 |
|---|---|
Molekularformel |
C25H18N2O |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-[(2-naphthalen-2-ylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C25H18N2O/c28-21-13-11-20(12-14-21)26-25-16-24(27-23-8-4-3-7-22(23)25)19-10-9-17-5-1-2-6-18(17)15-19/h1-16,28H,(H,26,27) |
InChI-Schlüssel |
WPRSYWMNVDOMLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)


![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
